molecular formula C27H30N4O3S2 B2978497 N-[(4-methylphenyl)methyl]-2-({5-[3-(morpholin-4-yl)propyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 866016-41-3

N-[(4-methylphenyl)methyl]-2-({5-[3-(morpholin-4-yl)propyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2978497
CAS No.: 866016-41-3
M. Wt: 522.68
InChI Key: OYYBJFDSXJKHCG-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-({5-[3-(morpholin-4-yl)propyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C27H30N4O3S2 and its molecular weight is 522.68. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research conducted by Majithiya and Bheshdadia (2022) explored the synthesis of novel derivatives similar in structure to N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide. These compounds were tested for antimicrobial efficacy against selected bacterial and fungal strains. The study utilized spectroscopic techniques for structural establishment and identified some compounds with significant antimicrobial properties Study of Antimicrobial Activity of Some Synthesized Pyrimidine-Triazole Derivatives.

Synthetic Methods and Spectral Characterization

Zaki, Radwan, and El-Dean (2017) developed a synthetic method leading to new derivatives with the core pyrimidine structure. The research detailed the spectral characterization of these compounds, providing insights into their potential applications in pharmacological activities. This synthesis pathway could be applicable to the compound of interest, suggesting a broad utility in creating derivatives for various scientific studies A Convenient Synthetic Method and Spectral Characterization of New Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and Its Pyrimidine Derivatives.

Dual Inhibitory Activity

A study by Gangjee et al. (2008) investigated compounds with a similar thieno[2,3-d]pyrimidine structure for their dual inhibitory activity against thymidylate synthase and dihydrofolate reductase. The research highlighted the potential of these compounds in cancer therapy, with one classical analogue showing potent dual inhibition. This suggests that derivatives of N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide could have similar dual-target therapeutic applications Potent dual thymidylate synthase and dihydrofolate reductase inhibitors: classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates.

Histone Deacetylase Inhibition

The design and biological evaluation of a compound structurally similar to the one , MGCD0103, demonstrated selective inhibition of histone deacetylases. This inhibition is critical in blocking cancer cell proliferation, indicating that N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide derivatives might also serve as potential anticancer drugs Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3S2/c1-19-7-9-20(10-8-19)17-28-23(32)18-35-27-29-24-21-5-2-3-6-22(21)36-25(24)26(33)31(27)12-4-11-30-13-15-34-16-14-30/h2-3,5-10H,4,11-18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYBJFDSXJKHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCCN4CCOCC4)SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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